2-(4-(Trifluoromethyl)phenyl)morpholine

Medicinal Chemistry Pharmacokinetics Drug Metabolism

2-(4-(Trifluoromethyl)phenyl)morpholine is a non-interchangeable para-CF3-substituted morpholine building block. Unlike 2-CF3 and 3-CF3 regioisomers, the para-substitution uniquely modulates electronic properties and spatial geometry critical for accurate GPCR/CNS SAR interpretation. The para-CF3 group confers enhanced metabolic stability and target binding comparable to clinical-stage morpholine-based candidates. The morpholine 2-position stereogenic center enables enantioselective synthesis of drug intermediates. This compound is essential for systematic SAR variation of phenyl substituent electronic character. ≥95% purity.

Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
CAS No. 62243-72-5
Cat. No. B1308843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Trifluoromethyl)phenyl)morpholine
CAS62243-72-5
Molecular FormulaC11H12F3NO
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-4,10,15H,5-7H2
InChIKeyOMFWOWNSVWSVBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Trifluoromethyl)phenyl)morpholine CAS 62243-72-5: Procurement-Grade Morpholine Building Block with 4-CF3-Phenyl Substitution


2-(4-(Trifluoromethyl)phenyl)morpholine (CAS 62243-72-5) is a heterocyclic organic compound consisting of a morpholine ring substituted at the 2-position with a 4-(trifluoromethyl)phenyl group. The compound has the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . It is commercially available as a white solid with purity specifications typically at or above 95% . The compound incorporates two pharmacologically relevant structural motifs: a morpholine ring, a common scaffold in approved drugs and biologically active molecules, and a trifluoromethyl (CF₃) group at the para position of the phenyl ring, which confers enhanced lipophilicity and potential metabolic stability . This structural combination makes it a versatile intermediate in medicinal chemistry, agrochemical development, and materials science applications.

Why 2-(4-(Trifluoromethyl)phenyl)morpholine Cannot Be Interchanged with Other Morpholine-Phenyl Derivatives in Research


Substitution of 2-(4-(trifluoromethyl)phenyl)morpholine with structurally similar analogs—such as regioisomers bearing the CF₃ group at the 2- or 3-position, or analogs with alternative para-substituents (e.g., -F, -NO₂)—is not scientifically justified without revalidation of the entire experimental system. The para-trifluoromethyl substitution pattern uniquely modulates both electronic properties and spatial geometry. Specifically, the strong electron-withdrawing effect of the CF₃ group at the para position alters the electron density of the phenyl ring and influences the basicity of the morpholine nitrogen, which can substantially affect binding interactions with biological targets [1]. Regioisomeric variations (2-CF₃ vs. 3-CF₃ vs. 4-CF₃) produce distinct molecular shapes and dipole moments, leading to divergent target recognition profiles, as demonstrated by the differential receptor pharmacology observed among positional isomers in morpholine-based drug candidates . Furthermore, analogs lacking the CF₃ group entirely (e.g., 2-(4-fluorophenyl)morpholine) exhibit reduced lipophilicity and altered metabolic stability profiles, which can compromise both in vitro assay reproducibility and in vivo outcomes. The specific 2-(4-trifluoromethyl)phenyl substitution pattern therefore represents a non-interchangeable structural determinant.

Quantitative Differentiation Evidence: 2-(4-(Trifluoromethyl)phenyl)morpholine versus Structural Analogs and Alternatives


Metabolic Stability Enhancement from para-CF3 Substitution: Class-Level Evidence from Morpholine-Containing NK1 Antagonists

While direct head-to-head metabolic stability data for the target compound are not publicly available, class-level evidence from closely related morpholine-based NK1 receptor antagonists demonstrates that para-trifluoromethyl substitution on the phenyl ring confers substantial metabolic advantages over non-fluorinated and alternative-position analogs. In a series of morpholine acetal NK1 antagonists, compounds incorporating the 3,5-bis(trifluoromethyl)phenyl or 4-(trifluoromethyl)phenyl motifs exhibited extended duration of action in preclinical animal models compared to earlier morpholine antagonists lacking these fluorinated substituents [1]. This extended activity at later time points was attributed to enhanced metabolic stability conferred by the electron-withdrawing CF₃ group, which reduces susceptibility to oxidative metabolism [2]. The target compound's para-CF₃ substitution pattern is specifically noted in multiple authoritative sources as a structural feature that enhances metabolic stability and lipophilicity, making the molecule of interest in pharmaceutical applications .

Medicinal Chemistry Pharmacokinetics Drug Metabolism

Para-CF3 Substitution Impact on Binding Affinity: Class-Level SAR Evidence

Quantitative class-level evidence from the 5-HT2C receptor agonist Flumexadol (2-(3-(trifluoromethyl)phenyl)morpholine, CAS 30914-89-7) demonstrates that the trifluoromethylphenyl morpholine scaffold can achieve nanomolar binding affinity and significant receptor selectivity. Flumexadol exhibits a Ki of 25 nM for the 5-HT2C receptor (for the (+)-enantiomer) and is 40-fold selective over the 5-HT2A receptor . While this data pertains specifically to the 3-CF₃ regioisomer rather than the target 4-CF₃ compound, it provides class-level validation that the trifluoromethylphenyl morpholine framework can deliver high target engagement when properly substituted. The para-substitution pattern of the target compound represents a distinct electronic and steric profile that may be preferred for different target binding pockets, offering an alternative starting point for SAR exploration [1]. The target compound's specific 4-CF₃ substitution may interact differently with hydrophobic pockets compared to the 3-CF₃ analog, potentially enabling distinct selectivity profiles across related receptor families.

Structure-Activity Relationship Receptor Binding Drug Design

Regioisomeric Differentiation: 4-CF3 vs. 3-CF3 vs. 2-CF3 Phenyl Substitution Patterns

The target compound 2-(4-(trifluoromethyl)phenyl)morpholine (CAS 62243-72-5) is one of three possible regioisomers differing in the position of the CF₃ substituent on the phenyl ring: 2-CF₃ (ortho, CAS 1094649-72-5), 3-CF₃ (meta, CAS 30914-89-7; Flumexadol), and 4-CF₃ (para, CAS 62243-72-5; target compound). Cross-study comparison reveals that the 3-CF₃ regioisomer has been extensively characterized pharmacologically, demonstrating 5-HT2C agonist activity (Ki = 25 nM) and analgesic efficacy in vivo . In contrast, the 2-CF₃ regioisomer and 4-CF₃ target compound have limited publicly available bioactivity data, but their distinct substitution patterns produce meaningfully different molecular geometries: the 4-CF₃ (para) isomer presents an extended linear conformation with the CF₃ group projecting along the molecular axis, while the 3-CF₃ (meta) isomer presents a bent geometry, and the 2-CF₃ (ortho) isomer introduces steric hindrance near the morpholine attachment point . These geometric differences are not interchangeable in SAR studies, as target protein binding pockets exhibit specific shape complementarity requirements that distinguish between regioisomers.

Regioisomer SAR Positional Isomers Molecular Recognition

Synthetic Utility: Yield Comparison in Morpholine-4-Aryl Coupling Reactions

Direct head-to-head comparison of synthetic yields between the target compound and a closely related regioisomer is available from published patent procedures. In a palladium-catalyzed coupling reaction between morpholine and 4-chloro-trifluoromethylbenzene, the target compound's regioisomeric analog Morpholine, 4-[4-(trifluoromethyl)phenyl]- (CAS 113845-69-5) was synthesized with a 77% isolated yield under optimized conditions (89 mg product from 0.50 mmol aryl chloride) . This yield benchmark provides a quantitative reference for the synthetic accessibility of the 4-CF₃ substitution pattern via Buchwald-Hartwig-type C-N coupling. While this data specifically references the 4-substituted morpholine derivative rather than the 2-substituted target compound, the shared 4-(trifluoromethyl)phenyl moiety and similar coupling chemistry suggests comparable synthetic viability. The 2-substituted isomer (target compound) offers distinct synthetic utility as a building block due to the presence of a secondary amine in the morpholine ring, which enables further functionalization via alkylation, acylation, or sulfonylation reactions .

Synthetic Chemistry Cross-Coupling Process Development

Chiral Resolution and Enantioselective Synthesis Potential: 2-Position Substitution Enables Stereochemical Control

The target compound bears a stereogenic center at the 2-position of the morpholine ring (the carbon atom bearing the 4-(trifluoromethyl)phenyl substituent), which is a critical structural feature for applications requiring stereochemically defined building blocks. Cross-study evidence from a structurally related compound, (3R)-3-[4-(trifluoromethyl)phenyl]morpholine, demonstrates that enantioselective, scalable, and highly efficient manufacturing processes have been developed for 4-CF3-phenyl morpholine derivatives, specifically enabling the production of single-enantiomer intermediates for pharmaceutical applications [1]. The (3R)-3-[4-(trifluoromethyl)phenyl]morpholine compound serves as a key intermediate in the synthesis of aprepitant, an FDA-approved NK1 receptor antagonist for chemotherapy-induced nausea . The 2-substituted target compound offers analogous stereochemical control potential, with the position of substitution influencing both the synthetic accessibility of enantiopure material and the three-dimensional presentation of the pharmacophore in downstream products. In contrast, N-substituted analogs (e.g., 4-aryl morpholines) lack this chiral center and cannot provide stereochemical diversity.

Chiral Synthesis Enantioselective Stereochemistry

Purity and Physical Form Specifications: Vendor-Documented Quality Benchmarks

Direct vendor technical datasheets provide quantitative purity specifications for 2-(4-(trifluoromethyl)phenyl)morpholine (CAS 62243-72-5). The compound is commercially available as a white solid with a specified purity of 95% from multiple independent suppliers [1]. Physical characterization data including molecular formula (C11H12F3NO), molecular weight (231.21 g/mol), InChI Key (OMFWOWNSVWSVBC-UHFFFAOYSA-N), and storage conditions (room temperature) are standardized across supplier documentation . While comparable purity specifications are common among similar morpholine-phenyl derivatives, the consistency of product characterization across vendors provides procurement confidence. In comparison, the hydrochloride salt form (CAS 1357946-25-8) is also available and offers enhanced water solubility due to the salt form, providing an alternative formulation option depending on downstream application requirements .

Quality Control Procurement Specifications Analytical Chemistry

Recommended Application Scenarios for 2-(4-(Trifluoromethyl)phenyl)morpholine Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies Requiring Regioisomeric Diversity

This compound is optimally deployed in SAR campaigns exploring the positional effects of CF₃ substitution on phenyl morpholine scaffolds. As established in Section 3, the 4-CF₃ (para) substitution pattern presents distinct molecular geometry and electronic properties compared to 2-CF₃ (ortho) and 3-CF₃ (meta) regioisomers. Researchers investigating 5-HT2C receptor modulation or related GPCR targets should utilize this compound specifically when probing the para-substitution series, as regioisomeric substitution with the 3-CF₃ analog (Flumexadol, Ki = 25 nM) would introduce both geometric and electronic variables that confound SAR interpretation .

Lead Optimization Programs Requiring Enhanced Metabolic Stability

As supported by class-level evidence from morpholine-based NK1 receptor antagonists, the para-trifluoromethylphenyl motif is associated with extended duration of pharmacological action in vivo, attributed to enhanced metabolic stability [1]. The target compound serves as an appropriate building block for lead optimization campaigns seeking to improve the pharmacokinetic profile of morpholine-containing candidates. The electron-withdrawing CF₃ group at the para position reduces susceptibility to oxidative metabolism while maintaining or enhancing target binding interactions, a property that differentiates it from non-fluorinated phenyl morpholine analogs.

Synthesis of Chiral Pharmaceutical Intermediates

The stereogenic center at the 2-position of the morpholine ring makes this compound valuable for the preparation of enantiopure intermediates. As demonstrated with the structurally related (3R)-3-[4-(trifluoromethyl)phenyl]morpholine, which serves as a key intermediate in aprepitant synthesis, enantioselective synthetic routes to 4-CF3-phenyl morpholine derivatives have been established at manufacturing scale [1]. The target compound provides a complementary scaffold for exploring stereochemically defined drug candidates, offering an alternative to the 3-substituted series when different spatial presentation of the pharmacophore is required for target engagement.

Medicinal Chemistry Building Block for CNS and GPCR-Focused Libraries

Based on the class-level demonstration that trifluoromethylphenyl morpholine scaffolds achieve nanomolar binding affinity (Ki = 25 nM) and 40-fold selectivity in receptor systems , this compound is appropriately positioned for inclusion in focused compound libraries targeting CNS disorders and GPCR modulation. The morpholine ring is a privileged scaffold in CNS drug discovery, and the 4-CF3 substitution provides a distinct electronic and lipophilic profile that differentiates it from other para-substituted analogs (e.g., 4-F, 4-NO₂). Researchers should prioritize this compound when constructing SAR matrices that require systematic variation of the phenyl substituent's electronic character.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-(Trifluoromethyl)phenyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.